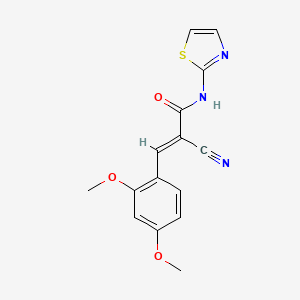

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

説明

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS: 556048-19-2) is an α,β-unsaturated carbonyl compound characterized by a conjugated enamide backbone with a cyano group at the α-position, a 2,4-dimethoxyphenyl substituent at the β-position, and a 1,3-thiazol-2-ylamide moiety. Its molecular formula is C₁₅H₁₃N₃O₃S (MW: 315.35 g/mol) . The compound’s predicted physicochemical properties include a density of 1.360 g/cm³ and an acid dissociation constant (pKa) of 4.56, suggesting moderate solubility in aqueous environments at physiological pH .

特性

IUPAC Name |

(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-20-12-4-3-10(13(8-12)21-2)7-11(9-16)14(19)18-15-17-5-6-22-15/h3-8H,1-2H3,(H,17,18,19)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZXRCHWZDEVQL-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between a cyanoacetamide and an aldehyde or ketone.

Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a halogenated compound.

Methoxylation: The dimethoxyphenyl group can be introduced through a methoxylation reaction using appropriate methoxy reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl ring.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products

Oxidation: Products may include oxidized derivatives of the thiazole or phenyl ring.

Reduction: Amines derived from the reduction of the cyano group.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

- Anticancer Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules :

- Synthetic Routes :

Case Studies

Several studies highlight the applications of this compound:

作用機序

The mechanism of action of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and thiazole groups could play crucial roles in these interactions.

類似化合物との比較

Structural Analogues and Substituent Effects

The compound belongs to a broader class of α-cyanoenamides with diverse aryl and heterocyclic substitutions. Key structural analogues and their differentiating features are summarized below:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., Cl, CF₃) in analogues. This difference modulates electronic delocalization, affecting reactivity and target binding .

- Heterocyclic Moieties : The 1,3-thiazol-2-yl group in the target compound is associated with improved metabolic stability compared to pyrazol-4-yl or furan-thiazol hybrids, as thiazoles are less prone to oxidative degradation .

Physicochemical and ADMET Properties

- Lipophilicity : The target compound’s dimethoxy groups result in a lower logP compared to dichlorophenyl analogues, balancing solubility and permeability .

- Acid Dissociation (pKa) : The predicted pKa of 4.56 suggests partial ionization at physiological pH, favoring passive diffusion across membranes . In contrast, nitro-substituted isomers (e.g., compounds 17 and 18 in ) exhibit higher acidity (pKa < 3), limiting bioavailability .

生物活性

(2E)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C15H13N3O3S

- Molar Mass : 315.35 g/mol

- CAS Number : 849684-21-5

- Density : 1.360 ± 0.06 g/cm³ (predicted)

- pKa : 4.61 ± 0.70 (predicted) .

Anti-inflammatory Activity

Recent studies have indicated that derivatives of cyanoacrylamides exhibit significant anti-inflammatory properties. For example, compounds similar to this compound were evaluated for their ability to modulate inflammatory cytokines in macrophage cultures. In vitro assays demonstrated that these compounds could reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting a mechanism of action involving the inhibition of inflammatory pathways .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented in various studies. For instance, derivatives with similar structural motifs have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways . Specific tests highlighted that certain thiazole derivatives exhibited potent antibacterial activity, which may extend to this compound due to structural similarities .

Anticancer Potential

The anticancer properties of thiazole-containing compounds have been a focus of recent research. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. For example, related compounds have been shown to inhibit tumor growth in vivo and reduce viability in cancer cell lines .

Case Studies

-

In Vitro Study on Cytokine Modulation :

A study involving macrophage cultures treated with (E)-2-cyano-N,3-diphenylacrylamide analogs reported a significant decrease in nitrite production and cytokine levels at concentrations as low as 25 μM. This suggests that similar mechanisms may be applicable to this compound . -

Antibacterial Screening :

A comparative analysis showed that thiazole derivatives exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicated that modifications at the phenyl ring could enhance potency .

Data Summary Table

| Biological Activity | Methodology | Results |

|---|---|---|

| Anti-inflammatory | In vitro assays on macrophages | Significant reduction in IL-1β and TNFα production at 25 μM |

| Antimicrobial | Agar diffusion method | Effective against Gram-positive bacteria with MIC values ranging from 10 to 20 μg/mL |

| Anticancer | Cell viability assays | Induced apoptosis in cancer cell lines with IC50 values between 15 to 30 μM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide?

- Methodological Answer : The compound can be synthesized via condensation reactions between cyanoacetamide derivatives and substituted aryl aldehydes under reflux conditions. For example, analogous thiazole-containing enamide syntheses employ ethanol as a solvent with glacial acetic acid catalysis, followed by solvent evaporation and purification via recrystallization . Key parameters include reaction time (4–6 hours), temperature (80–100°C), and stoichiometric control of reactants to minimize byproducts.

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Use SHELXL for refinement and ORTEP-3 for visualization of the E-configuration, methoxy group orientations, and thiazole ring geometry . Data collection at low temperatures (e.g., 100 K) improves resolution. Compare bond lengths (e.g., C=C in the enamide moiety) and dihedral angles with DFT-optimized models to validate accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, thiazole protons at 7.2–7.5 ppm) and carbon assignments.

- IR : Detect cyano (C≡N) stretches near 2200 cm and amide (C=O) bands at ~1650 cm.

- HRMS : Validate molecular formula (CHNOS) with exact mass matching (<2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., tautomerism or solvent-induced conformational changes) require multi-technique validation. For instance, if NMR suggests rotational isomerism but XRD shows a single conformation, perform variable-temperature NMR or DFT-based conformational energy calculations. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state vs. solution structures .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?

- Methodological Answer : Graph-set analysis (e.g., using CrystalExplorer) identifies motifs like N–H···O (amide-thiazole) or C–H···π (methoxy-thiazole) interactions. These networks influence solubility, stability, and polymorphism. For example, strong N–H···O bonds may lead to layered packing, reducing dissolution rates .

Q. How can computational methods predict biological activity against target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) screens interactions with enzymes like Nek2 or Hec1, which are implicated in cancer. Use the compound’s 3D structure (from XRD or DFT optimization) to assess binding affinity at active sites. Validate docking poses with molecular dynamics simulations (AMBER, GROMACS) to evaluate stability .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical purity?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity). For stereochemical control, use chiral HPLC or enzymatic resolution. Monitor reaction progress via in-situ FTIR to detect intermediates and minimize E/Z isomerization .

Q. How can researchers differentiate E/Z isomers of this enamide derivative?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。